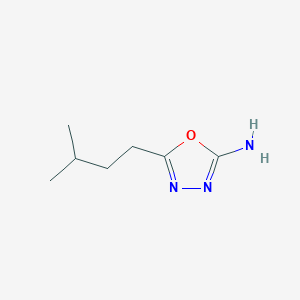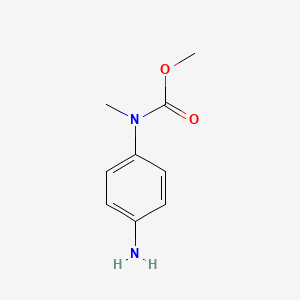
N1-(2,6-difluorophenyl)benzene-1,2-diamine
Vue d'ensemble
Description
“N1-(2,6-difluorophenyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1033225-44-3 . It has a molecular weight of 220.22 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N1- (2,6-difluorophenyl)-1,2-benzenediamine . The InChI code for this compound is 1S/C12H10F2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 .Physical And Chemical Properties Analysis
“N1-(2,6-difluorophenyl)benzene-1,2-diamine” is a powder that is stored at 4 degrees Celsius . The compound has a molecular weight of 220.22 .Applications De Recherche Scientifique
1. Synthesis and Characterization in Chemistry
N1-(2,6-difluorophenyl)benzene-1,2-diamine and its derivatives have been extensively studied in the field of synthetic chemistry. For instance, Zissimou & Koutentis (2017) demonstrated the synthesis of N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, showcasing its potential for creating complex chemical structures (Zissimou & Koutentis, 2017).
2. Development of Conducting Polymers
Research by Turac et al. (2014) focused on the electrochemical copolymerization of derivatives of benzene-1,2-diamine, demonstrating their utility in creating conducting polymers. This has implications for material science, particularly in the development of new conducting materials (Turac et al., 2014).
3. Fluorescence and Chemosensor Development
The structure of benzene-1,2-diamine has been used as a model for developing fluorescence-quenching chemosensors. For example, Pawar et al. (2015) designed a molecule combining benzene-1,2-diamine with other structures for selective and sensitive detection of metal ions (Pawar et al., 2015).
4. Exploration in Polymer Science
Yang et al. (1996) explored the synthesis and properties of aromatic polyamides derived from derivatives of benzene-1,2-diamine. This research contributes to our understanding of the properties of polymers, including their solubility, thermal stability, and mechanical properties (Yang et al., 1996).
5. Applications in Optoelectronics
Studies have also been conducted on the use of benzene-1,2-diamine derivatives in optoelectronic applications. Zhang et al. (2015) synthesized novel host materials incorporating benzene-1,2-diamine units for yellow phosphorescent organic light-emitting diodes, highlighting the potential use of these compounds in the field of electronics (Zhang et al., 2015).
Propriétés
IUPAC Name |
2-N-(2,6-difluorophenyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWWFQMWQTKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651924 | |
| Record name | N~1~-(2,6-Difluorophenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,6-difluorophenyl)benzene-1,2-diamine | |
CAS RN |
1033225-44-3 | |
| Record name | N~1~-(2,6-Difluorophenyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)












